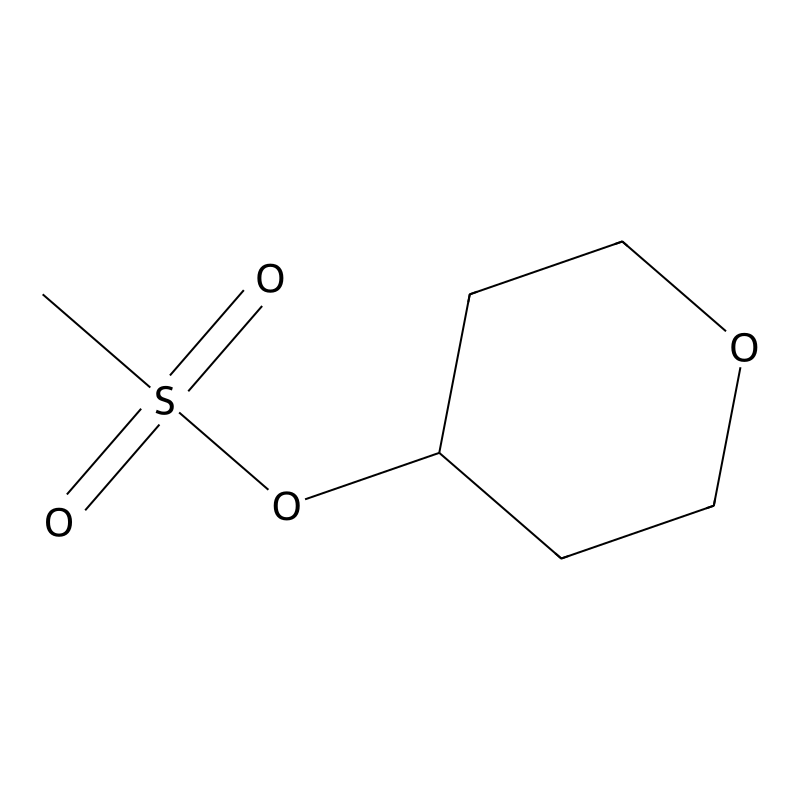

Tetrahydro-2H-pyran-4-yl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Summary of the Application: “Tetrahydro-2H-pyran-4-yl methanesulfonate” is used as an intermediate in the synthesis of various organic compounds . It’s particularly useful in the synthesis of 2H-Pyrans .

Methods of Application: The compound can be prepared from tetrahydro-2H-pyran-4-ol and methanesulfonyl chloride . It can then be used in various reactions to synthesize other compounds .

Results or Outcomes: The use of this compound in organic synthesis allows for the creation of a wide variety of complex organic molecules .

Medicinal Chemistry

Summary of the Application: This compound can be used as a pharmaceutical intermediate, particularly in the synthesis of compounds like 1’-benzyl-6-((tetrahydro-2H-pyran-4-yl)oxy)spiro[indoline-3,4’-piperidine]-1-one .

Methods of Application: The compound can be synthesized from tetrahydro-2H-pyran-4-ol and methanesulfonyl chloride, and then used in further reactions to create the desired pharmaceutical compound .

Results or Outcomes: The resulting pharmaceutical compounds can have various therapeutic effects, depending on the specific compound synthesized .

Synthesis of 2-Amino-3,4,5-trimethoxybenzophenones

Summary of the Application: “Tetrahydro-2H-pyran-4-yl methanesulfonate” can be used as an intermediate in the synthesis of 2-Amino-3,4,5-trimethoxybenzophenones . These compounds are potent tubulin polymerization inhibitors .

Synthesis of 2H-Pyrans

Summary of the Application: “Tetrahydro-2H-pyran-4-yl methanesulfonate” is used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products .

Methods of Application: The compound can be synthesized from tetrahydro-2H-pyran-4-ol and methanesulfonyl chloride, and then used in various reactions to synthesize 2H-Pyrans .

Results or Outcomes: The use of this compound in the synthesis of 2H-Pyrans allows for the creation of a wide variety of complex organic molecules .

Tetrahydro-2H-pyran-4-yl methanesulfonate is an organic compound with the molecular formula C₆H₁₂O₄S. It features a tetrahydropyran ring, which is a six-membered cyclic ether, and a methanesulfonate group, making it a versatile compound in organic synthesis. The structure includes four oxygen atoms, one sulfur atom, and six carbon atoms, contributing to its unique reactivity and potential applications in various fields, particularly in medicinal chemistry .

- No information on the specific mechanism of action of THP-Ms is currently available.

- Due to limited data, specific safety concerns regarding THP-Ms are unknown.

- However, as a general guideline, organic compounds with sulfonate groups should be handled with care as they might be irritants or have other hazardous properties.

- Nucleophilic Substitution Reactions: The methanesulfonate group can be replaced by nucleophiles, making it useful for synthesizing other compounds.

- Deprotection Reactions: The tetrahydropyran moiety can act as a protecting group for alcohols, allowing for selective reactions on other functional groups.

- Condensation Reactions: It can undergo condensation with various nucleophiles to form larger molecular structures or complex intermediates .

Several methods exist for synthesizing tetrahydro-2H-pyran-4-yl methanesulfonate:

- From Tetrahydropyran: The compound can be synthesized by reacting tetrahydropyran with methanesulfonyl chloride under basic conditions. This method typically yields good results and is straightforward for laboratory settings.

- Using Alcohols: Another approach involves the reaction of alcohols with methanesulfonyl chloride in the presence of a base to form the corresponding methanesulfonate esters, which can then cyclize to form tetrahydro-2H-pyran derivatives .

Tetrahydro-2H-pyran-4-yl methanesulfonate serves as an important intermediate in pharmaceutical synthesis. Its applications include:

- Protecting Group: It is often used as a protecting group for hydroxyl functionalities during multi-step syntheses.

- Building Block: The compound can serve as a building block for more complex organic molecules in drug development.

- Chemical Research: It is utilized in various chemical research applications, particularly in the development of new synthetic methodologies .

Several compounds share structural similarities with tetrahydro-2H-pyran-4-yl methanesulfonate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tetrahydropyranyl Methanesulfonate | Similar tetrahydropyran ring | Often used in similar applications but less explored |

| 2-Methoxyethyl Methanesulfonate | Ether group instead of pyran | Exhibits different solubility and reactivity |

| 3-Hydroxybutyl Methanesulfonate | Different alkyl chain | More hydrophilic properties |

Tetrahydro-2H-pyran-4-yl methanesulfonate is unique due to its specific cyclic structure combined with the methanesulfonate group, which enhances its reactivity and applicability in synthetic chemistry compared to other similar compounds .

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant